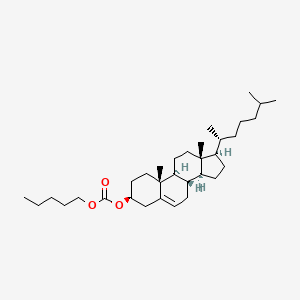
CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin 3-sophoroside-5-glucoside: is a type of anthocyanin, which is a water-soluble polyphenolic pigment widely distributed in plants. Anthocyanins are responsible for the vibrant colors in many fruits, vegetables, and flowers. This compound is particularly notable for its presence in purple and red-colored plants, such as red raspberries and purple sweet potatoes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanidin 3-sophoroside-5-glucoside can be synthesized through the extraction of anthocyanins from plant sources. The process typically involves crushing the plant material and extracting the pigments using acidified methanol. The extract is then purified using column chromatography techniques such as Amberlite XAD-7 and Sephadex LH-20 .
Industrial Production Methods: In an industrial setting, the extraction process can be scaled up using large volumes of acidified water or methanol. The extracted pigments are then purified using techniques like Diaion HP-20 column chromatography, preparative high-performance liquid chromatography (HPLC), and paper chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanidin 3-sophoroside-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions include cyanidin, glucose, and various acylated derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Cyanidin 3-sophoroside-5-glucoside has a wide range of applications in scientific research:
Wirkmechanismus
Cyanidin 3-sophoroside-5-glucoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and peonidin 3-glucoside. it is unique due to its specific glycosylation pattern, which affects its color properties and stability .
Vergleich Mit ähnlichen Verbindungen
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Peonidin 3-glucoside
- Malvidin 3-glucoside
- Petunidin 3-glucoside
Eigenschaften
CAS-Nummer |
16727-02-9 |
|---|---|
Molekularformel |
C33H41ClO21 |
Molekulargewicht |
809.12 |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1 |
InChI-Schlüssel |
KUIBYMKXRAGBBM-OOGSEBJWSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-] |
Synonyme |
CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
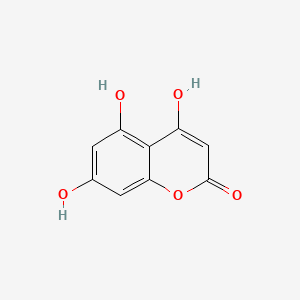
![[S,(+)]-1-O,2-O-Distearoyl-3-O-trityl-L-glycerol](/img/structure/B579281.png)
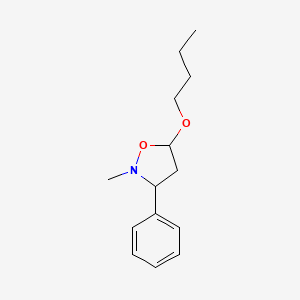
![(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine](/img/structure/B579285.png)
![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)
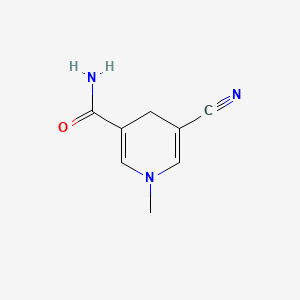
![bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579293.png)
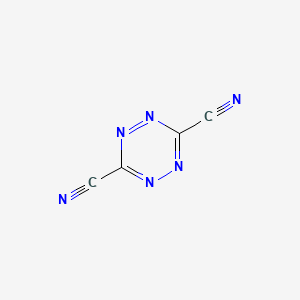
![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)
